prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of an allyl group, a bromo-substituted dimethoxyphenyl ring, and a quinolinecarboxylate moiety
Preparation Methods
The synthesis of prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several stepsThe reaction conditions typically involve the use of non-polar solvents and catalysts to facilitate the bromination and subsequent reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinolinecarboxylate derivatives.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts
Scientific Research Applications
prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma, epilepsy, Parkinson’s disease, and Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds include:
2-Bromo-4,5-dimethoxybenzyl alcohol: This compound shares the bromo-dimethoxyphenyl structure but lacks the quinolinecarboxylate moiety.
Bromophenol derivatives: These compounds have similar brominated phenyl structures and are used in various chemical and biological applications. The uniqueness of prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28BrNO5 |
---|---|
Molecular Weight |
490.4g/mol |
IUPAC Name |
prop-2-enyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H28BrNO5/c1-7-8-31-23(28)20-13(2)26-16-11-24(3,4)12-17(27)22(16)21(20)14-9-18(29-5)19(30-6)10-15(14)25/h7,9-10,21,26H,1,8,11-12H2,2-6H3 |
InChI Key |
BTSZYUKNOWGMCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC=C |
Origin of Product |
United States |
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